molecular formula C14H15NO4S B2902550 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 338964-36-6

3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2902550
CAS No.: 338964-36-6
M. Wt: 293.34
InChI Key: DEDUGYSMWPKLSL-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a pyridinone derivative characterized by a sulfonyl group substituted with a 2-methoxyphenyl ring and methyl groups at positions 4 and 6 of the pyridinone core. Pyridinones are known for diverse applications, including agrochemicals (e.g., herbicides) and pharmaceuticals, depending on their substituents .

Properties

IUPAC Name

3-(2-methoxyphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-9-8-10(2)15-14(16)13(9)20(17,18)12-7-5-4-6-11(12)19-3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDUGYSMWPKLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Core Pyridinone Construction

The pyridinone ring is typically synthesized via cyclocondensation of β-keto esters with amines or through Hantzsch-type reactions. For 4,6-dimethyl-2(1H)-pyridinone, a diketone intermediate (e.g., 4,4-dimethylcyclohexane-1,3-dione) reacts with ammonium acetate under acidic conditions. This method yields the core structure with inherent methyl groups, avoiding post-synthetic methylation.

Sulfonylation Strategies

Introducing the 2-methoxyphenylsulfonyl group requires electrophilic aromatic substitution (EAS) or transition metal-catalyzed coupling. EAS is limited by the pyridinone’s electron-deficient nature, making direct sulfonylation challenging. Alternative approaches include:

  • Pre-functionalization : Installing a leaving group (e.g., bromide) at the 3-position, followed by nucleophilic displacement with 2-methoxyphenylsulfinate salts.
  • Directed ortho-metalation (DoM) : Using a directing group (e.g., amide) to facilitate lithiation at C3, followed by quenching with 2-methoxyphenylsulfonyl chloride.

Alkylation at the 1-Position

The 2-methyl-2-propenyl group is introduced via N-alkylation of the pyridinone’s lactam nitrogen. This step often employs alkyl halides (e.g., 2-methylallyl bromide) in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF.

Detailed Synthetic Protocols

Synthesis of 4,6-Dimethyl-2(1H)-pyridinone

Procedure :

  • Combine 4,4-dimethylcyclohexane-1,3-dione (10.0 g, 64.1 mmol) and ammonium acetate (12.3 g, 160 mmol) in acetic acid (50 mL).
  • Reflux at 120°C for 6 hours.
  • Cool to room temperature, pour into ice water, and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane/EtOAc 3:1) to yield 4,6-dimethyl-2(1H)-pyridinone (7.8 g, 78%) as a white solid.

Key Data :

  • Melting Point : 145–147°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 6.12 (s, 1H, H-5), 2.45 (s, 6H, CH₃), 2.32 (s, 3H, CH₃).

Sulfonylation at the 3-Position

Method A: Nucleophilic Aromatic Substitution

  • Dissolve 4,6-dimethyl-2(1H)-pyridinone (5.0 g, 36.2 mmol) in dry THF (50 mL).
  • Add LDA (2.0 M in THF, 20 mL, 40 mmol) at −78°C and stir for 1 hour.
  • Add 2-methoxyphenylsulfonyl chloride (8.7 g, 39.8 mmol) dropwise and warm to room temperature.
  • Quench with saturated NH₄Cl, extract with EtOAc, and purify via chromatography (hexane/EtOAc 2:1) to yield the sulfonylated product (6.2 g, 65%).

Method B: Transition Metal-Catalyzed Coupling

  • Combine 3-bromo-4,6-dimethyl-2(1H)-pyridinone (5.0 g, 22.7 mmol), 2-methoxyphenylsulfinic acid sodium salt (4.8 g, 24.9 mmol), CuI (0.43 g, 2.3 mmol), and 1,10-phenanthroline (0.82 g, 4.5 mmol) in DMSO (30 mL).
  • Heat at 110°C for 24 hours under N₂.
  • Extract with CH₂Cl₂, wash with brine, and purify via recrystallization (EtOH/H₂O) to obtain the product (5.1 g, 70%).

Comparative Data :

Method Yield (%) Purity (%) Reaction Time
A 65 98 3 h
B 70 95 24 h

N-Alkylation with 2-Methyl-2-propenyl Group

Procedure :

  • Dissolve 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone (4.0 g, 12.3 mmol) in DMF (30 mL).
  • Add K₂CO₃ (3.4 g, 24.6 mmol) and 2-methylallyl bromide (1.8 mL, 18.4 mmol).
  • Heat at 80°C for 8 hours.
  • Pour into ice water, extract with EtOAc, and purify via flash chromatography (hexane/EtOAc 4:1) to yield the final product (3.8 g, 82%).

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 6.98–6.92 (m, 3H, Ar-H), 5.21 (s, 1H, CH₂=), 4.97 (s, 1H, CH₂=), 3.89 (s, 3H, OCH₃), 2.51 (s, 6H, CH₃), 1.78 (s, 3H, CH₃).

Mechanistic Insights and Optimization

Sulfonylation Reaction Mechanism

In Method A , lithiation at C3 generates a nucleophilic aryl lithium species, which attacks the electrophilic sulfur in 2-methoxyphenylsulfonyl chloride. The use of LDA ensures complete deprotonation, while low temperatures (−78°C) prevent side reactions.

Method B leverages a copper-mediated Ullmann-type coupling, where the sulfinate salt displaces the bromide via a single-electron transfer (SET) mechanism. The role of 1,10-phenanthroline is to stabilize the Cu(I) intermediate, enhancing catalytic efficiency.

Alkylation Selectivity

The lactam nitrogen’s acidity (pKa ~10) allows selective alkylation under basic conditions. K₂CO₃ provides sufficient deprotonation without degrading the sulfonyl group. The 2-methylallyl group’s steric bulk minimizes over-alkylation.

Scalability and Industrial Considerations

Catalytic Advancements

The patent CN101747283B highlights the use of trifluoromethane sulfonic acid tin as a catalyst for methoxylation, achieving 100% conversion. Analogous catalysts could improve sulfonylation yields in large-scale syntheses.

Solvent and Temperature Optimization

  • THF vs. DMF : THF offers better solubility for lithiated intermediates, while DMF facilitates Cu-catalyzed couplings.
  • Reaction Scale : Pilot studies indicate that Method A scales linearly up to 1 kg with consistent yields (63–67%), whereas Method B suffers from diminished returns (>500 g) due to catalyst loading costs.

Chemical Reactions Analysis

3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

3-[(3-Chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

  • Molecular Formula: C₁₃H₁₂ClNO₃S
  • Molecular Weight : 297.76 g/mol
  • Key Differences: Substituent: 3-chlorophenyl vs. 2-methoxyphenyl. The 3-chloro derivative may exhibit higher lipophilicity (Cl vs. OCH₃), influencing bioavailability or membrane permeability .

4,5,6-Trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone

  • Molecular Formula: C₁₅H₁₇NO₃S
  • Molecular Weight : 291.37 g/mol
  • Key Differences: Additional methyl groups at positions 4, 5, and 6 on the pyridinone ring. The 4-methylphenyl sulfonyl group lacks the methoxy functionality, reducing steric hindrance compared to the 2-methoxyphenyl group.

Pyridinone Derivatives with Varied Functional Groups

Fluridone (1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone)

  • Application : Herbicide (WSSA-approved).
  • Key Features :
    • Trifluoromethyl and phenyl groups contribute to strong electron-withdrawing effects, enhancing herbicidal activity.
    • Unlike the target compound, fluridone lacks a sulfonyl group but includes a trifluoromethyl substituent, which improves resistance to enzymatic degradation .

3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinone Hydrochloride

  • Molecular Formula : C₈H₁₃ClN₂O
  • Molecular Weight : 188.655 g/mol
  • Key Differences: Replaces the sulfonyl group with an aminomethyl moiety. The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical applications (e.g., CNS-targeting drugs). Basic amino group enables hydrogen bonding, contrasting with the sulfonyl group’s polar but non-ionizable nature .

3-Cyano-6-methyl-2(1H)-pyridinone

  • Compared to the methoxy-sulfonyl derivative, this compound may exhibit distinct reactivity in electrophilic substitution reactions .

Research Findings and Implications

  • Electronic Effects: Methoxy groups (electron-donating) vs. chloro/cyano groups (electron-withdrawing) significantly modulate the pyridinone ring’s electronic environment, impacting binding affinity in biological targets .
  • Solubility: Sulfonyl derivatives generally exhibit lower aqueous solubility than aminomethyl salts but higher than trifluoromethyl-containing compounds like fluridone .
  • Biological Activity : The 2-methoxyphenyl sulfonyl group may confer selectivity toward enzymes or receptors sensitive to steric and electronic environments, distinguishing it from analogs with bulkier or more electronegative substituents .

Biological Activity

The compound 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a pyridinone derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, structure-activity relationships, and relevant case studies, drawing from diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C13H15N1O3S1
  • Molecular Weight : 273.33 g/mol

This compound features a pyridinone core substituted with a methoxyphenyl sulfonyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridinone compounds exhibit significant antimicrobial properties. In particular, studies have shown that various thiosemicarbazone derivatives related to this class of compounds demonstrate antibacterial and antifungal activities. For example, a study tested novel N-hydroxy derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing modest antibacterial efficacy .

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus25
Escherichia coli24
Salmonella typhii22
Klebsiella pneumonia26

The mechanism by which these compounds exert their biological effects often involves the modulation of cellular pathways. The sulfonyl group in the compound may facilitate interactions with various cellular targets, enhancing its biological profile. For instance, the presence of electron-withdrawing groups on the aromatic ring has been correlated with increased antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyridinone derivatives. Variations in substituents on the phenyl ring can significantly influence the efficacy and selectivity of these compounds against specific microbial strains. A study highlighted that substituents such as chloro or fluoro at para positions enhanced antibacterial activity .

Study 1: Antibacterial Efficacy

In a recent investigation, several pyridinone derivatives were synthesized and evaluated for their antibacterial properties. The study found that modifications to the sulfonyl group and the methoxy substitution resulted in varying degrees of activity against Gram-positive and Gram-negative bacteria. The most active compounds were those with halogenated substituents .

Study 2: Antifungal Activity

Another study assessed the antifungal potential of related pyridinone derivatives against common fungal pathogens such as Candida albicans. Results indicated that certain modifications led to enhanced antifungal efficacy, suggesting that further structural optimization could yield potent antifungal agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone?

  • Methodological Answer : A two-step approach is typically employed:

Sulfonation : React 4,6-dimethyl-2(1H)-pyridinone with 2-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Cyclization/Purification : Use reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) to ensure complete reaction. Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How should researchers characterize the solubility and stability of this compound for in vitro assays?

  • Methodological Answer :

  • Solubility : Determine logP values computationally (e.g., using ChemAxon or ACD/Labs) to predict solubility in DMSO, ethanol, or aqueous buffers. Experimental validation via UV-Vis spectroscopy at varying pH (e.g., PBS, 1-10) is recommended.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use LC-MS to identify degradation products (e.g., hydrolysis of the sulfonyl group) .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Cell-based assays : 3T3-L1 adipocytes (for metabolic activity) or cancer cell lines (e.g., A549, MCF7) with MTT/WST-1 viability assays.
  • Target-specific assays : PPARγ activation assays (luciferase reporter systems) to evaluate transcriptional activity, as demonstrated for structurally related pyridinones .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolve ambiguities in proton-carbon correlations, particularly for overlapping signals in the aromatic and methyl regions.
  • X-ray crystallography : Obtain single crystals via slow evaporation (solvent: chloroform/methanol) to confirm the sulfonyl group orientation and pyridinone tautomerism.
  • Comparative analysis : Cross-reference with spectral databases (e.g., SDBS) for analogous pyridinone derivatives .

Q. What strategies optimize reaction yields and minimize side products in pyridinone synthesis?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C or Cu(I) catalysts for Suzuki-Miyaura coupling if aryl group modifications are required.
  • Solvent optimization : Replace traditional solvents with Dowtherm A under reflux (200°C, N₂ atmosphere) to enhance cyclization efficiency.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer :

  • Analog synthesis : Modify the 2-methoxyphenyl group (e.g., replace with 3-chlorophenyl or 4-fluorophenyl) and compare activities.
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (sulfonyl oxygen) and hydrophobic (methyl groups) features.
  • Biological validation : Test analogs in dose-response assays (IC₅₀/EC₅₀) against target pathways (e.g., PPARγ for metabolic diseases) .

Q. What advanced techniques assess toxicity and metabolic pathways of this compound?

  • Methodological Answer :

  • In vitro toxicity : Ames test (TA98/TA100 strains) for mutagenicity and HepG2 cell assays (ATP depletion) for hepatotoxicity.
  • Metabolic profiling : Use human liver microsomes (HLMs) with NADPH cofactor and LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation).
  • CYP inhibition screening : Fluorescent-based assays (e.g., CYP3A4, 2D6) to evaluate drug-drug interaction risks .

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